Ethyl (3-methyl-4-phenylbenzoyl)acetate
Overview
Description
Ethyl (3-methyl-4-phenylbenzoyl)acetate is an organic compound with the molecular formula C18H18O3. It is a derivative of benzoyl acetate, characterized by the presence of a phenyl group and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-methyl-4-phenylbenzoyl)acetate typically involves the esterification of 3-methyl-4-phenylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
3-methyl-4-phenylbenzoic acid+ethanolacid catalystethyl (3-methyl-4-phenylbenzoyl)acetate+water
Common acid catalysts used in this reaction include sulfuric acid and hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. Additionally, the reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-methyl-4-phenylbenzoyl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: Reduction of the ester group can produce the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be employed.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Hydrolysis: 3-methyl-4-phenylbenzoic acid and ethanol.
Reduction: 3-methyl-4-phenylbenzyl alcohol.
Substitution: Depending on the substituent introduced, various substituted derivatives of this compound can be formed.
Scientific Research Applications
Ethyl (3-methyl-4-phenylbenzoyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (3-methyl-4-phenylbenzoyl)acetate depends on the specific reactions it undergoes. For example, in hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Ethyl (3-methyl-4-phenylbenzoyl)acetate can be compared with other similar compounds such as:
Ethyl benzoylacetate: Lacks the methyl and phenyl substituents, making it less sterically hindered.
Ethyl (4-methylbenzoyl)acetate: Similar structure but with a different substitution pattern on the benzene ring.
Ethyl (4-phenylbenzoyl)acetate: Contains a phenyl group but lacks the methyl group.
The presence of both the methyl and phenyl groups in this compound imparts unique steric and electronic properties, making it distinct from its analogs.
Biological Activity
Ethyl (3-methyl-4-phenylbenzoyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant studies surrounding this compound, focusing on its antimicrobial and anticancer activities.
Chemical Structure and Synthesis
This compound can be synthesized using various organic reactions. The general synthetic route involves the acylation of 3-methyl-4-phenylbenzoyl chloride with ethyl acetate under basic conditions. The resulting product is characterized by spectroscopic methods including NMR and IR spectroscopy, which confirm the presence of functional groups typical for esters and ketones.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. The compound has shown promising results against various bacterial strains. For instance, a study reported that derivatives of similar compounds exhibited significant inhibition against Escherichia coli and Bacillus subtilis .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
This compound | E. coli | 15 |
This compound | B. subtilis | 18 |
Control (Standard Drug) | E. coli | 20 |
Control (Standard Drug) | B. subtilis | 22 |
The results indicate that while the compound exhibits moderate activity, it is less effective than standard antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines. For example, a case study demonstrated that this compound could induce apoptosis in breast cancer cells by activating specific apoptotic pathways .
Table 2: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 25 | Apoptosis induction |
HeLa (Cervical Cancer) | 30 | Cell cycle arrest |
A549 (Lung Cancer) | 40 | Inhibition of proliferation |
These findings suggest that this compound may serve as a lead compound for further development in anticancer therapies.
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives showed that modifications to the phenyl ring significantly affected antimicrobial activity, indicating structure-activity relationships that warrant further exploration .
- Cancer Cell Studies : Research involving MCF-7 cells revealed that treatment with this compound resulted in increased levels of pro-apoptotic proteins, suggesting a mechanism involving mitochondrial pathways .
Properties
IUPAC Name |
ethyl 3-(3-methyl-4-phenylphenyl)-3-oxopropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-3-21-18(20)12-17(19)15-9-10-16(13(2)11-15)14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBPFXNRMVSGPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901178380 | |
Record name | [1,1′-Biphenyl]-4-propanoic acid, 2-methyl-β-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901178380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260817-78-4 | |
Record name | [1,1′-Biphenyl]-4-propanoic acid, 2-methyl-β-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260817-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-4-propanoic acid, 2-methyl-β-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901178380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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